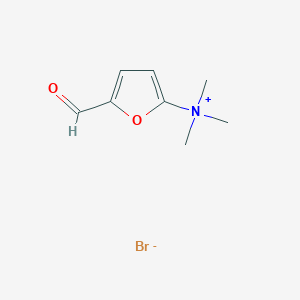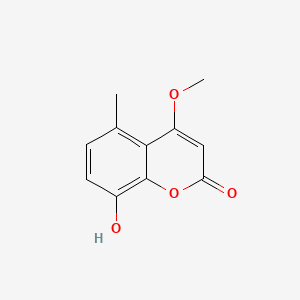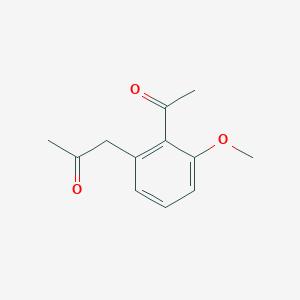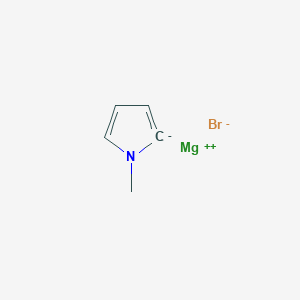![molecular formula C14H17N3O3S B14416276 N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea CAS No. 86913-17-9](/img/structure/B14416276.png)
N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound features a unique structure that includes a thiazole ring, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Urea Formation: The final step involves the reaction of the intermediate compound with N-methoxy-N-methylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Biological Studies: It can be used as a probe to study the biological activities of thiazole-containing compounds.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-2-pyrrolidone: Known for its solvent properties and use in polymer dissolution.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit diverse biological activities.
Uniqueness
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea is unique due to its combination of the thiazole ring and methoxyphenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other thiazole derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86913-17-9 |
|---|---|
Molekularformel |
C14H17N3O3S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
1-methoxy-1-methyl-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]urea |
InChI |
InChI=1S/C14H17N3O3S/c1-10-15-12(9-21-10)8-20-13-6-4-11(5-7-13)16-14(18)17(2)19-3/h4-7,9H,8H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
BEAZEJVUZIXUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)NC(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)






![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)


![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
